"Cyclopentyl 3-methoxyphenyl ketone" chemical properties
"Cyclopentyl 3-methoxyphenyl ketone" chemical properties
An In-depth Technical Guide to Cyclopentyl 3-methoxyphenyl ketone
Introduction
Cyclopentyl 3-methoxyphenyl ketone, with the IUPAC name cyclopentyl-(3-methoxyphenyl)methanone, is an aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of forensic chemistry and toxicology.[1][2] Structurally, it comprises a cyclopentyl ring and a 3-methoxyphenyl group attached to a central carbonyl moiety.[1] While its direct applications are limited, its primary significance lies in its role as a key precursor in the synthesis of novel psychoactive substances (NPS), most notably methoxetamine (MXE), a structural analog of ketamine.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, reactivity, and safe handling of Cyclopentyl 3-methoxyphenyl ketone, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular structure of Cyclopentyl 3-methoxyphenyl ketone dictates its chemical behavior and physical properties. The presence of the polar carbonyl group, the nonpolar cyclopentyl ring, and the methoxy-substituted aromatic ring results in a molecule with moderate polarity.
Caption: 2D Chemical Structure of Cyclopentyl 3-methoxyphenyl ketone.
Table 1: Physicochemical Properties of Cyclopentyl 3-methoxyphenyl ketone
| Property | Value | Source |
| IUPAC Name | cyclopentyl-(3-methoxyphenyl)methanone | [1][] |
| Synonyms | Cyclopentyl 3-methoxyphenyl ketone | [1][] |
| CAS Number | 339549-67-6 | [1][4] |
| Molecular Formula | C13H16O2 | [1][] |
| Molecular Weight | 204.26 g/mol | [1][] |
| Boiling Point | 311.7 ± 15.0 °C (Predicted) | [][4] |
| Density | 1.076 g/cm³ | [][4][5] |
| Flash Point | 133.4 °C | [5] |
| Refractive Index | 1.538 | [5] |
| XLogP3 | 3.4 | [1] |
Synthesis of Cyclopentyl 3-methoxyphenyl ketone
The synthesis of Cyclopentyl 3-methoxyphenyl ketone can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] An alternative route involves the Grignard reaction between a cyclopentylmagnesium halide and 3-methoxybenzonitrile.[2][7][8]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis via Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.
Step 1: Reaction Setup
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂).
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The flask is cooled in an ice bath to 0 °C.
Step 2: Addition of Reactants
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A solution of cyclopentanecarbonyl chloride in dry dichloromethane is added dropwise to the stirred suspension of AlCl₃.
-
Following this, anisole is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Step 3: Reaction Progression
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 4: Quenching and Workup
-
The reaction is carefully quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
Step 5: Purification
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The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Cyclopentyl 3-methoxyphenyl ketone.
Caption: Simplified reaction pathway from Cyclopentyl 3-methoxyphenyl ketone to Methoxetamine (MXE).
Safety and Handling
As of the current date, a specific, comprehensive safety data sheet (SDS) for Cyclopentyl 3-methoxyphenyl ketone is not widely available. [9]Therefore, it is imperative to handle this compound with the standard precautions applied to new or uncharacterized chemical substances, following good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [10][11][12]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. [10][12]Avoid contact with skin and eyes. [10][12]After handling, wash hands thoroughly. [10][11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10][13]* First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. [9][12] * In case of eye contact: Rinse cautiously with water for several minutes. [9][12] * If inhaled: Move the person to fresh air. [9][12] * If swallowed: Rinse mouth with water and seek medical attention. [9][13]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [10][11][13]
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References
-
PubChem. (n.d.). Cyclopentyl 3-methoxyphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (2024). Safety Data Sheet. Retrieved from [Link]
-
MOLBASE. (n.d.). cyclopentyl-(3-methoxyphenyl)methanone|339549-67-6. Retrieved from [Link]
-
Angene Chemical. (2026). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenyl Cyclopentyl Ketone. Retrieved from [Link]
- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]
Sources
- 1. Cyclopentyl 3-methoxyphenyl ketone | C13H16O2 | CID 12239543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. CYCLOPENTYL 3-METHOXYPHENYL KETONE CAS#: 339549-67-6 [amp.chemicalbook.com]
- 5. cyclopentyl-(3-methoxyphenyl)methanone|339549-67-6 - MOLBASE Encyclopedia [m.molbase.com]
- 6. prepchem.com [prepchem.com]
- 7. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 8. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
